5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, a bicyclic heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features a 1-ethyl-2-oxoindolin-3-ylidene substituent at position 5 and a 4-isopropoxyphenyl group at position 2 of the fused thiazolo-triazolone core.
Properties
CAS No. |
371212-46-3 |
|---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H20N4O3S/c1-4-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(12-10-14)30-13(2)3/h5-13H,4H2,1-3H3/b19-18- |
InChI Key |
MUDFCUCLRNWCPF-HNENSFHCSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isatin Core
The isatin moiety (2-oxoindoline) forms the foundational structure of the compound. Modern synthetic approaches derive this core via modified Stolle reactions or Suzuki-Miyaura cross-couplings. For instance, 1a–1g monosubstituted isatins are synthesized in two steps starting from aniline derivatives, achieving yields of 55–80% . A critical advancement involves microwave-assisted Suzuki coupling, where 5-bromoisatin (1d ) reacts with arylboronic acids to introduce substituents at the 5-position . This method reduces reaction times to 10–15 minutes while maintaining yields of 70–80% .
Table 1: Suzuki Coupling Conditions for 5-Substituted Isatins
| Boronic Acid | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | 80 | 78 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 100 | 82 |
| 4-Fluorophenyl | Pd(OAc)₂ | 90 | 75 |
The N-alkylation step introduces the ethyl group at the indoline nitrogen. Treatment of 5-substituted isatins with ethyl iodide in dimethylformamide (DMF) at 60°C for 6 hours affords N-ethyl derivatives (2a–2v ) with yields exceeding 85% .
Formation of the Thiazolo[3,2-b][1,2,] triazole System
The thiazolo-triazole ring is constructed via a one-pot catalyst-free cyclization. Dibenzoylacetylene reacts with 4-isopropoxyphenyl-substituted triazoles under ambient conditions, yielding the fused heterocycle . This method avoids transition-metal catalysts and achieves regioselectivity >95%, as confirmed by X-ray crystallography .
Key Reaction Conditions
Alternative routes employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, propargyl ethers derived from 4-isopropoxyphenol undergo cycloaddition with azidoethylisatins, producing 1,4-disubstituted triazoles . This method requires CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water, yielding 75–90% .
Final Cyclization to the Target Compound
The critical step involves coupling the isatin and thiazolo-triazole fragments via a Knoevenagel condensation. The N-ethylisatin derivative reacts with the thiazolo-triazole carbaldehyde in acetic acid under reflux, forming the conjugated ylidene system .
Optimized Parameters
Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound with >98% purity .
Analytical Characterization
Structural validation relies on spectroscopic and crystallographic data:
Chemical Reactions Analysis
Multicomponent Reactions
The compound is synthesized through multicomponent reactions , which involve the simultaneous reaction of multiple starting materials. A common approach combines thiazole derivatives with aldehydes and other reactants under controlled conditions. For example, the reaction of 1-ethyl-2-oxoindoline with substituted thiazoles and aldehydes yields the target compound.
Three-Component Reaction
A key synthetic route involves a three-component reaction using chloroacetic acid, aromatic/heteroaromatic aldehydes, and sodium acetate (AcONa) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) under heating . This method allows for the formation of the thiazolo[3,2-b] triazole core fused with the indoline moiety via condensation and cyclization steps.
Alkylation/Acylation
The compound undergoes alkylation or acylation at reactive positions (e.g., oxygen or nitrogen atoms). These reactions are often facilitated by heat or catalysts, enabling functionalization of the heterocyclic framework.
Cycloaddition Reactions
The planar conjugated system of the thiazolo[3,2-b] triazole moiety makes it susceptible to cycloaddition reactions (e.g., [4+2] Diels-Alder), which can introduce new substituents or modify existing ones.
Hydrogen Bonding and π-Interactions
X-ray crystallography data reveal that the molecule forms hydrogen-bonded chains and π-electron interactions in the solid state . These supramolecular features influence reactivity, particularly in solution-phase reactions.
Mechanistic Insights
The compound’s reactivity is influenced by its planar conjugated structure , confirmed by crystallographic analysis. The fused bicyclic system adopts an r.m.s. deviation of 0.0245 Å, with a double bond at C5–C7 (1.373(2) Å) . This planarity facilitates delocalization of electrons, enhancing stability and directing reactivity toward specific sites (e.g., the indoline ylidene moiety).
Anticancer Activity
The compound and its analogs exhibit promising anticancer activity . Structure-activity relationship (SAR) studies highlight that substituents at the C-5 position (e.g., chlorine or fluorine) significantly enhance potency. For example, derivatives with 4-chlorophenyl groups and N-(4-R-phenyl)acetamide linkers showed excellent antitumor effects against cancer cell lines .
SAR Analysis
| Substituent (C-5 Position) | Effect on Activity | Key Observations |
|---|---|---|
| Chlorine (4-chlorophenyl) | Enhanced potency | Increased IC₅₀ selectivity |
| Fluorine (2-fluorophenyl) | Reduced activity | Position-dependent efficacy |
| Imine-linkers | Decreased activity | Structural rigidity limits binding |
Structural Features and Reactivity
The compound’s molecular structure includes:
-
Thiazolo[3,2-b] triazole core : Provides a planar, conjugated system for π-interactions.
-
Indoline ylidene moiety : Contributes to reactivity via conjugation and electron delocalization.
-
4-isopropoxyphenyl group : Introduces steric bulk and electronic effects, influencing solubility and binding affinity.
This compound’s synthesis and reactivity are well-documented in medicinal chemistry literature, with applications spanning anticancer drug development and SAR studies . Further research is needed to explore its full therapeutic potential.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions and is studied for its unique chemical properties.
Biology
In biological research, this compound is investigated for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of advanced materials. It may be incorporated into polymers, coatings, or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding, inhibition, or activation, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives:
Key Observations
Substituent Effects on Physicochemical Properties: The target compound’s molecular weight (453.51 g/mol) is higher than simpler analogs like 5a (327.79 g/mol) due to its bulky indolinone and isopropoxyphenyl groups. Melting points correlate with substituent rigidity: Furan-derived 2j (230–232°C) and phenylamino derivative 5d (262–263°C) have higher melting points than chlorophenyl analog 5a (152–155°C), reflecting stronger intermolecular interactions .
Synthesis and Yield :
- Yields for thiazolo-triazolones vary widely (52–71% in –4), influenced by substituent complexity. The target compound’s synthesis likely involves [2+3]-cyclocondensation of 1,2,4-triazole-3-thiols with electrophilic synthons, as seen in related compounds .
Spectral Signatures :
- NH protons in the triazole or amide groups appear as singlets near δ 13.80–14.30 ppm, critical for structural confirmation . LCMS data (e.g., m/z 220 for 2j) confirm molecular ion peaks .
Notes
- Synthetic Challenges : Bulky substituents may reduce reaction yields, necessitating optimized conditions (e.g., solvent polarity, catalysis) .
- Research Gaps : Direct biological evaluation and computational docking studies are needed to elucidate the target compound’s mechanism of action.
Further studies should prioritize experimental validation of its pharmacological profile.
Q & A
What are the optimal synthetic routes for 5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
Answer:
The synthesis typically involves a multi-step condensation and cyclization strategy :
- Step 1: React 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one or analogs under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2: Purify the intermediate via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
- Step 3: Introduce the 4-isopropoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on halogen substituents .
Key Parameters: Reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1.1:1 for aldehyde:thiazolone) are critical for yield optimization .
How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic methods :
- FT-IR: Identify characteristic peaks for C=O (1650–1700 cm⁻¹), C=N (1600 cm⁻¹), and S-C (700 cm⁻¹) .
- NMR (¹H/¹³C): Confirm the ethyl and isopropoxy groups via δ 1.2–1.5 ppm (triplet for ethyl CH₃) and δ 4.5–4.7 ppm (multiplet for isopropoxy CH) .
- X-ray Crystallography: Resolve the thiazolo-triazole fused ring system and validate π-conjugation in the indolinylidene moiety .
What stability considerations are critical for handling this compound?
Answer:
- Thermal Stability: Avoid exposure to temperatures >80°C due to decomposition risks (P210 precaution) . Use TGA/DSC to map thermal degradation profiles.
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the thiazole ring .
- Solvent Compatibility: Recrystallize in acetic acid or DMF for long-term storage; avoid polar protic solvents (e.g., H₂O) to prevent hydrolysis .
What mechanistic insights explain the formation of the thiazolo[3,2-b][1,2,4]triazole core?
Answer:
The core forms via a concerted cyclocondensation mechanism :
- Nucleophilic Attack: The thiazolone nitrogen attacks the electrophilic aldehyde carbon of the indole derivative .
- Dehydration: Acetic acid catalyzes the elimination of H₂O, forming the conjugated ylidene system .
- Aromatic Stabilization: Extended π-delocalization across the triazole and thiazole rings drives thermodynamic favorability .
How can researchers evaluate the pharmacological potential of this compound?
Answer:
- In Silico Screening: Perform molecular docking against targets like 14-α-demethylase lanosterol (PDB:3LD6) to predict antifungal activity .
- In Vitro Assays: Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits at varying concentrations (1–100 μM) .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
How should contradictory bioactivity data be addressed in structure-activity relationship (SAR) studies?
Answer:
- Replicate Experiments: Use randomized block designs with ≥4 replicates to minimize variability .
- Modify Substituents: Systematically alter the isopropoxy or ethyl groups to isolate electronic/steric effects .
- Cross-Validate Assays: Compare results across multiple platforms (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
What experimental design principles apply to studying this compound’s bioactivity?
Answer:
- Dose-Response Curves: Test 5–7 concentrations in triplicate to ensure reliable EC₅₀/IC₅₀ values .
- Control Groups: Include vehicle (DMSO) and positive controls (e.g., ketoconazole for antifungal assays) .
- High-Throughput Screening (HTS): Use 96-well plates with automated liquid handling for efficiency .
What strategies improve solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
